Home > Products > Screening Compounds P121298 > 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid - 882420-21-5

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

Catalog Number: EVT-264797
CAS Number: 882420-21-5
Molecular Formula: C22H25N3O6
Molecular Weight: 427.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-457493 is a bio-active chemical.
Overview

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is a complex organic compound with significant implications in pharmacology, particularly as a potential therapeutic agent. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer properties and inhibition of specific tyrosine kinases. The compound's structural complexity arises from the integration of a quinazoline moiety with an acetic acid functional group, enhancing its solubility and bioavailability.

Source

The compound is documented in various scientific literature and patents related to quinazoline derivatives, particularly those focusing on their synthesis and biological applications. Notably, patents such as EP1971601B1 and US5747498A detail methods for synthesizing related compounds and their therapeutic uses in treating hyperproliferative diseases like cancer .

Classification

This compound can be classified under several categories:

  • Chemical Class: Quinazoline derivatives
  • Functional Group: Carboxylic acid (due to the acetic acid moiety)
  • Biological Activity: Potential anticancer agent and tyrosine kinase inhibitor
Synthesis Analysis

Methods

The synthesis of 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of substituents.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available quinazoline derivatives.
  2. Reagents: Common reagents include amines for nucleophilic substitution reactions and various coupling agents to facilitate the formation of the desired amine linkages.
  3. Conditions: Reactions are usually carried out under controlled temperatures and may require solvents such as dimethylformamide or dimethyl sulfoxide to enhance solubility and reaction rates.

Recent advancements have introduced more sustainable methods, utilizing catalysts like copper(II) in biomass-derived solvents for synthesizing quinazoline derivatives efficiently .

Molecular Structure Analysis

Structure

The molecular formula of 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is C22H25N3O6C_{22}H_{25}N_{3}O_{6}. The structure features:

  • A quinazoline ring system
  • An acetic acid side chain
  • Two methoxyethoxy groups attached to the quinazoline nitrogen

Data

The compound has a molecular weight of approximately 429.45 g/mol. Its structural representation can be detailed through computational modeling or crystallography for precise spatial orientation of its functional groups .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic attacks on electrophilic centers.
  2. Acid-Base Reactions: The carboxylic acid moiety can interact with bases to form salts or esters.
  3. Coupling Reactions: It may also participate in coupling reactions with other aromatic compounds to form more complex structures.

Technical Details

These reactions are often facilitated by specific catalysts or conditions that promote reactivity without compromising the integrity of the quinazoline core .

Mechanism of Action

Process

The mechanism of action for 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid primarily involves:

  1. Inhibition of Tyrosine Kinases: The compound binds to specific tyrosine kinase receptors, inhibiting their activity which is crucial in cell signaling pathways associated with cancer proliferation.
  2. Induction of Apoptosis: By disrupting these pathways, it promotes programmed cell death in malignant cells.

Data

In vitro studies have shown that compounds within this class can significantly reduce cell viability in cancer cell lines, demonstrating their potential as effective anticancer agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form
  • Solubility: Soluble in organic solvents; moderate solubility in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases and undergoes hydrolysis under certain conditions.

Relevant data indicates that the compound exhibits good thermal stability up to 200°C before decomposition occurs .

Applications

Scientific Uses

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid has significant applications in:

  1. Cancer Research: As a lead compound for developing new anticancer therapies targeting specific signaling pathways.
  2. Drug Development: Its derivatives are being explored for broader therapeutic applications due to their biological activity against various diseases.
  3. Biochemical Studies: Used in studies investigating tyrosine kinase pathways and their role in cellular processes.
Chemical Identity and Structural Characterization of 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic Acid

Systematic Nomenclature and IUPAC Conventions

The compound 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid follows systematic IUPAC naming conventions for quinazoline derivatives. The parent heterocycle is quinazoline, substituted at positions 6 and 7 with 2-methoxyethoxy groups. The 4-amino group is linked to the meta-carbon (C3) of a phenyl ring, which carries an acetic acid moiety at its benzylic position. This nomenclature explicitly defines:

  • Quinazoline core: Positions 6 and 7 bear identical 2-methoxyethoxy (–OCH₂CH₂OCH₃) substituents [2] [4].
  • 4-Amino linkage: Connects the quinazoline’s C4 to the phenyl ring’s C3 [2].
  • Acetic acid group: Positioned ortho to the anilino linkage on the phenyl ring [4].

Regulatory identifiers include:

  • CAS Registry Numbers: 882420-21-5 (primary) and 157896-03-2 (alternative) [2] [4].
  • Synonyms: Erlotinib metabolite M6, OSI-493, CP-457493 [4].
  • SMILES: Canonical form: COCCOC1=CC2=C(NC3C=C(CC(=O)O)C=CC=3)N=CN=C2C=C1OCCOC [2].
  • InChIKey: WYPNJRWSAMNEIY-UHFFFAOYSA-N [2].

These identifiers confirm its role as the carboxylic acid metabolite of the epidermal growth factor receptor (EGFR) inhibitor erlotinib, arising from oxidative dealkylation of its ethynyl side chain [4].

Molecular Formula and Weight: Comparative Analysis with Related Quinazolinone Derivatives

The molecular formula C₂₂H₂₅N₃O₆ (molecular weight: 427.46 g/mol) reflects the integration of a quinazoline pharmacophore with a phenylacetic acid side chain. Key mass contributions arise from:

  • The 6,7-bis(2-methoxyethoxy)quinazoline moiety (C₁₄H₁₇N₃O₄, 291.30 g/mol).
  • The 3-(carboxymethyl)anilino linker (C₈H₈NO₂, 150.16 g/mol).

Table 1: Comparative Molecular Weights of Quinazoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Distinction
Target CompoundC₂₂H₂₅N₃O₆427.463-(Carboxymethyl)anilino side chain
Erlotinib (Parent Drug)C₂₂H₂₃N₃O₄393.44Ethynylphenyl side chain
4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineC₁₄H₁₇ClN₂O₄312.75Chlorine at C4 (key synthetic intermediate) [8]
GefitinibC₂₂H₂₄ClFN₄O₃446.90Chlorofluoroaniline substituent

Compared to erlotinib (C₂₂H₂₃N₃O₄, 393.44 g/mol), the target compound exhibits a 34.02 g/mol increase due to the replacement of the ethynyl group (–C≡CH) with a carboxylic acid (–CH₂COOH). This modification enhances hydrophilicity, impacting pharmacokinetics as evidenced by its role as a major circulating metabolite [4]. The molecular weight is consistent with related bioactive quinazolines, which typically range between 350–500 g/mol, aligning with Lipinski’s rules for drug-like properties [3].

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data Interpretation

NMR Spectroscopy:While explicit spectra for the target compound are not fully detailed in the search results, its structural analogs provide inferential data. Key predicted signals based on erlotinib-like scaffolds include [2] [3]:

  • ¹H NMR:
  • Quinazoline H5/H8 protons: δ 7.8–8.2 ppm (aromatic).
  • Anilino ring protons: δ 7.0–7.5 ppm (multiplet, 4H).– –OCH₂CH₂OCH₃: δ 3.6–4.2 ppm (multiplet, 8H).– –CH₂COOH: δ 3.5 ppm (singlet, 2H).
  • ¹³C NMR:
  • Quinazoline C4: δ 155–160 ppm.
  • Carboxylic acid carbon: δ 174–176 ppm.
  • Methylene carbons: δ 40–42 (–CH₂–), 58–60 (–OCH₃), 67–72 (–OCH₂–).

Infrared Spectroscopy:Critical IR absorptions (KBr pellet) confirm functional groups [2] [6]:

  • Broad O–H stretch: 2500–3300 cm⁻¹ (carboxylic acid dimer).
  • C=O stretch: 1700–1725 cm⁻¹ (carboxylic acid).
  • C=N/C=C stretches: 1570–1620 cm⁻¹ (quinazoline ring).
  • Asymmetric C–O–C: 1120–1250 cm⁻¹ (ether linkages).

Table 2: Key IR Assignments

Absorption (cm⁻¹)AssignmentFunctional Group
3251 ± 4N–H stretchSecondary amine
1700–1725C=O stretchCarboxylic acid
1576, 1619C=N/C=C stretchQuinazoline ring
1131, 1218Asymmetric C–O–C stretchAlkyl ethers
772, 851C–H bendingAromatic rings

Mass Spectrometry:High-resolution ESI-MS would exhibit a [M+H]⁺ peak at m/z 428.46, with fragmentation pathways including:

  • Loss of –CH₂COOH (–60 Da) → m/z 367.
  • Cleavage of ether chains → m/z 291 (quinazoline-NH–C₆H₄ fragment) [3].

Crystallographic Studies: X-ray Diffraction and Molecular Packing Analysis

While direct X-ray crystallographic data for 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is absent in the provided sources, insights can be drawn from related erlotinib polymorphs [6]:

  • Crystalline Forms of Erlotinib Free Base:
  • Form II (Anhydrous): Exhibits characteristic XRPD peaks at 2θ = 6.4°, 12.8°, 15.6°, 18.2°, 22.3°, 23.2°, 23.6°, and 25.8° ± 0.2°. Molecular packing involves π-stacked quinazoline rings and hydrogen-bonded dimers via the 4-amino group [6].
  • Forms I & III (Monohydrates): Show distinct hydration-dependent shifts in XRPD patterns, particularly below 10° 2θ.

The target compound likely adopts similar packing motifs:

  • Hydrogen Bonding: Carboxylic acid groups form dimers (R₂²(8) motifs), while the anilino N–H may donate to quinazoline N acceptors.
  • Ether Chain Conformation: The 6,7-bis(2-methoxyethoxy) groups adopt extended conformations to minimize steric clashes, as in erlotinib polymorphs.
  • Hydration Potential: The carboxylic acid group enhances susceptibility to hydrate formation (e.g., monohydrate), analogous to erlotinib mesylate monohydrate [6].

Predicted unit cell parameters (based on erlotinib Form II):

  • Space Group: P1 or P2₁/c (common for low-symmetry drug molecules).
  • Density: ~1.25–1.35 g/cm³.
  • Melting Behavior: DSC would show dehydration events (for hydrates) followed by melt endotherms near 154–158°C (comparable to anhydrous erlotinib free base) [6].

Properties

CAS Number

882420-21-5

Product Name

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

IUPAC Name

2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid

Molecular Formula

C22H25N3O6

Molecular Weight

427.45

InChI

InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

WYPNJRWSAMNEIY-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC

Solubility

Soluble in DMSO, not in water

Synonyms

CP-457493; CP 457493; CP457493; Erlotinib metabolite M6; OSI-493; UNII-X0JH558S7E.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.